

Spectroscopic Profile of 6,7-Dihydro-4(5H)-benzofuranone: A Technical Guide

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Compound of Interest

Compound Name: 6,7-Dihydro-4(5H)-benzofuranone

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic ketone, **6,7-Dihydro-4(5H)-benzofuranone**. The information presented herein is essential for the accurate identification, characterization, and quality control of this compound in research and development settings. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside the experimental protocols utilized for their acquisition.

Chemical Structure and Properties

6,7-Dihydro-4(5H)-benzofuranone is a bicyclic organic compound with the chemical formula $C_8H_8O_2$ and a molecular weight of 136.15 g/mol ^{[1][2]}. Its structure consists of a furan ring fused to a cyclohexanone ring.

Structure Diagram

A 2D representation of the molecular structure of **6,7-Dihydro-4(5H)-benzofuranone**.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for **6,7-Dihydro-4(5H)-benzofuranone**.

Table 1: ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
Data not available			

Table 2: ^{13}C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
Data not available	

Table 3: Infrared (IR) Spectroscopic Data

Wavenumber (cm^{-1})	Intensity	Assignment
Data not available		

Table 4: Mass Spectrometry (MS) Data

m/z	Relative Intensity (%)	Assignment
Data not available		

Note: Specific experimental spectroscopic data for **6,7-Dihydro-4(5H)-benzofuranone** is not readily available in public databases. The tables are provided as a template for data presentation.

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data presented. These methods are standard for the analysis of organic compounds of this nature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

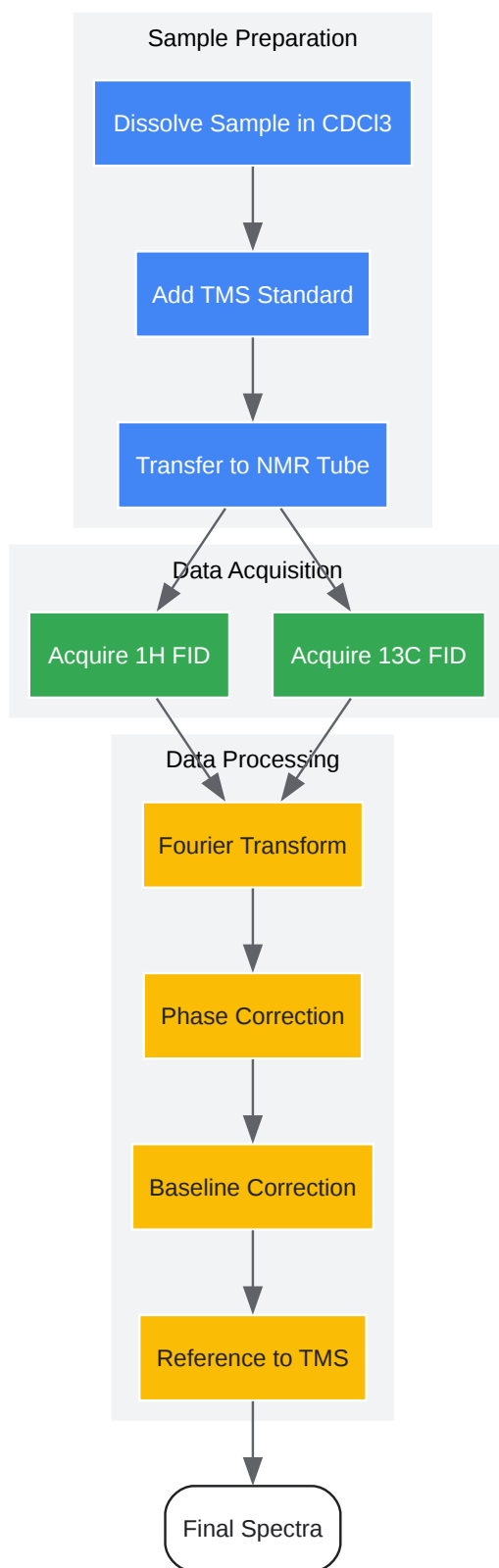
- Approximately 5-10 mg of the purified **6,7-Dihydro-4(5H)-benzofuranone** sample is dissolved in about 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).
- A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ 0.00 ppm).
- The solution is transferred to a 5 mm NMR tube.

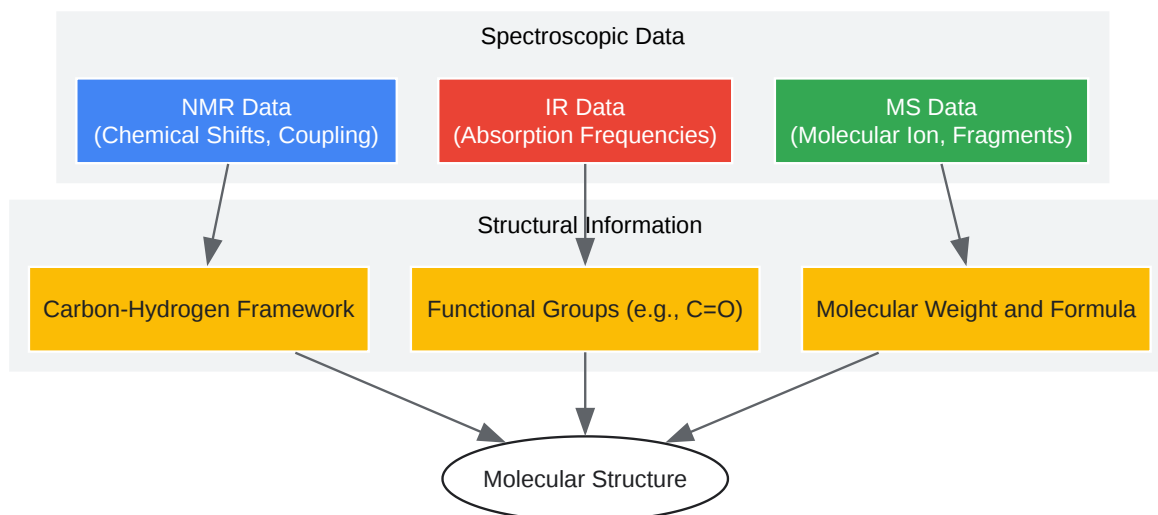
Data Acquisition:

- ¹H NMR: The proton NMR spectrum is acquired using a standard pulse sequence. Key parameters include a spectral width of approximately 16 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio, and a relaxation delay of at least 1 second.
- ¹³C NMR: The carbon-13 NMR spectrum is acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width (e.g., 0-220 ppm) is used.

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to the internal TMS standard.

Workflow for NMR Data Acquisition and Processing





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References

- 1. CAS 16806-93-2: 6,7-Dihydro-4(5H)-benzofuranone [cymitquimica.com]
- 2. scbt.com [scbt.com]
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